

Basic characteristics and identifiers (SMILES, InChI, etc.)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-[3-

Compound Name: *(Dimethylamino)propoxy]benzaldehyde*

hyde

Cat. No.: B1296539

[Get Quote](#)

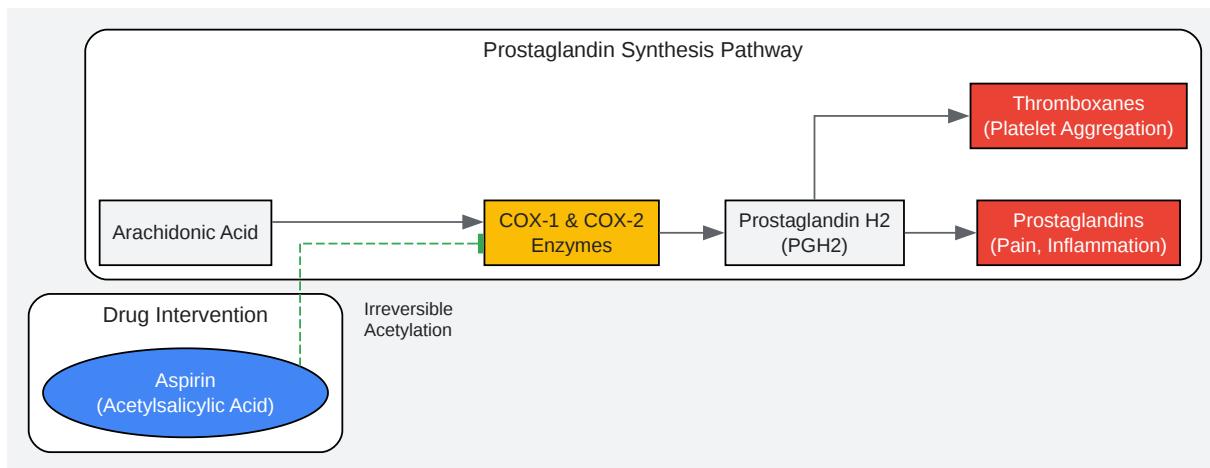
A Technical Guide to Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics, experimental protocols, and biochemical interactions of acetylsalicylic acid, commonly known as aspirin. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Identifiers and Physicochemical Properties

Acetylsalicylic acid (aspirin) is a cornerstone synthetic drug, widely recognized for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.^{[1][2]} Its core chemical identifiers and physical properties are summarized below.


Identifier Type	Value
IUPAC Name	2-acethoxybenzoic acid[3]
Canonical SMILES	CC(=O)OC1=CC=CC=C1C(=O)O[3]
InChI	InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)[3][4]
InChIKey	BSYNRYMUTXBXSQ-UHFFFAOYSA-N[3][4][5]
Physicochemical Property	Value
Molecular Formula	C ₉ H ₈ O ₄ [3][4][6]
Molar Mass	180.16 g/mol [6][7]
Physical State	White, crystalline solid[2][6]
Melting Point	135-136 °C (275-277 °F)[2][8]
Boiling Point	Decomposes at 140 °C (284 °F)[2][8]
Density	1.40 g/cm ³ [5][6]
Water Solubility	3 g/L[8]
Acid Dissociation Constant (pKa)	3.5 at 25 °C[8]

Mechanism of Action: COX Enzyme Inhibition

Aspirin's primary therapeutic effects are derived from its ability to irreversibly inhibit cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][9] These enzymes are critical for the synthesis of prostaglandins and thromboxanes from arachidonic acid.[1][9]

By acetylating a serine residue in the active site of the COX enzymes, aspirin blocks the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a key precursor molecule.[1][9][10] This action leads to a downstream reduction in the production of prostaglandins that mediate pain and inflammation, and thromboxanes that promote platelet aggregation.[10][11] This irreversible inhibition distinguishes aspirin from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[8][10]

The logical workflow of this signaling pathway is visualized below.

[Click to download full resolution via product page](#)

Aspirin's irreversible inhibition of COX-1 and COX-2 enzymes.

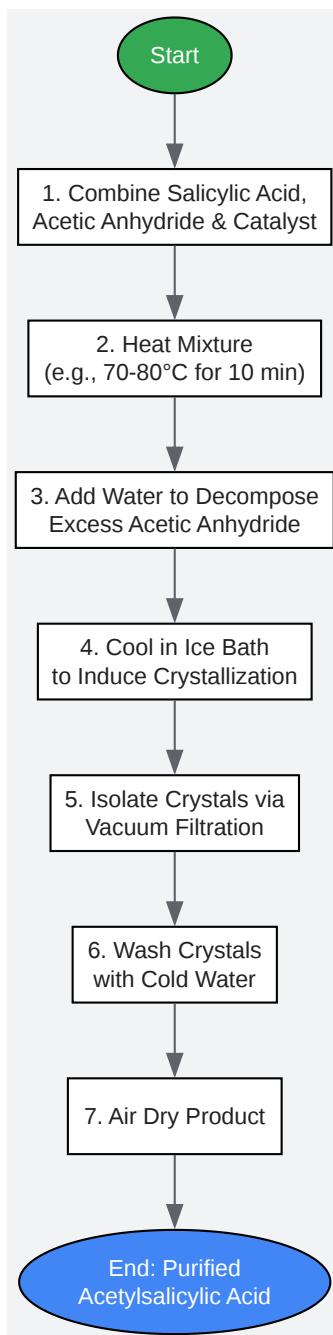
Experimental Protocol: Synthesis of Acetylsalicylic Acid

The synthesis of aspirin is a classic esterification reaction commonly performed in educational and industrial settings.^[8] The following protocol details the laboratory-scale synthesis from salicylic acid and acetic anhydride.

Objective: To synthesize acetylsalicylic acid via the acid-catalyzed esterification of salicylic acid.

Materials:

- Salicylic acid (2.0 g)[12][13]
- Acetic anhydride (5.0 mL)[12][13]
- Concentrated sulfuric acid (H_2SO_4) or 85% phosphoric acid (H_3PO_4) (5 drops)[12][13]
- Deionized water
- Ice bath
- 125 mL Erlenmeyer flask[12]
- Steam or water bath
- Büchner funnel and filtration flask
- Glass rod


Procedure:

- Reactant Combination: Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask. In a fume hood, carefully add 5.0 mL of acetic anhydride, followed by 5 drops of a strong acid catalyst (e.g., concentrated H_2SO_4 or 85% H_3PO_4).[12][13] Swirl the flask gently to dissolve the solid.
- Heating: Heat the mixture in a water bath set to 70-80°C for approximately 10-15 minutes to complete the reaction.[12][14]
- Hydrolysis of Excess Anhydride: Remove the flask from the heat and, while still warm and in the fume hood, cautiously add 2 mL of deionized water to decompose any unreacted acetic anhydride.[13]
- Crystallization: Add 20-50 mL of cold water to the flask and cool it in an ice bath to induce crystallization of the aspirin product.[12][13] If crystals do not form readily, scratching the inside of the flask with a glass rod can initiate the process.[12][13]

- Isolation and Purification: Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[12][13]
- Washing: Wash the crystals on the filter paper with several small portions of ice-cold water to remove any soluble impurities.[12][13]
- Drying: Allow the product to air dry on the funnel by maintaining suction or transfer the filter paper to a watch glass to dry completely.

Purity Test (Optional): The presence of unreacted salicylic acid can be detected using the ferric chloride test. A few crystals of the product are dissolved in water, and a 1% ferric chloride solution is added. The formation of a violet color indicates the presence of a phenolic hydroxyl group, signifying impure product.[12]

The workflow for this synthesis and purification process is outlined in the diagram below.

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of Aspirin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 2. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 3. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aspirin [webbook.nist.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Acetylsalicylic Acid | Uses, Preparation & Properties [allen.in]
- 7. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 11. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- To cite this document: BenchChem. [Basic characteristics and identifiers (SMILES, InChI, etc.)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296539#basic-characteristics-and-identifiers-smiles-inchi-etc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com